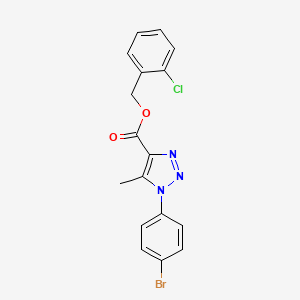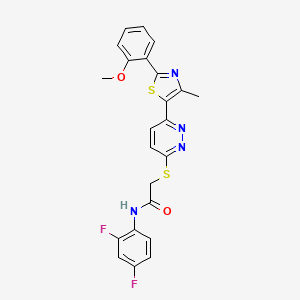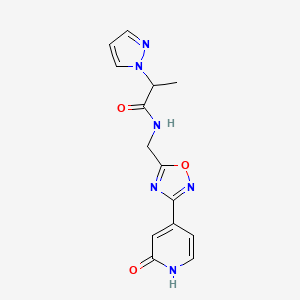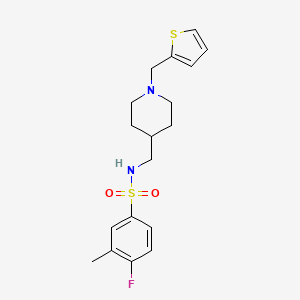
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid, also known as Methyl jasmonate, is a naturally occurring plant hormone that is involved in various physiological processes such as growth, development, and defense. It is a potent signaling molecule that has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
Wirkmechanismus
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate exerts its biological effects by binding to specific receptors in the cell membrane, which triggers a signal transduction pathway that leads to various physiological responses. It is involved in the regulation of gene expression, protein synthesis, and metabolic pathways, which ultimately affect the growth, development, and defense of plants and animals.
Biochemical and physiological effects:
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it induces the biosynthesis of secondary metabolites such as alkaloids, terpenoids, and flavonoids, which act as defense compounds against herbivores and pathogens. It also regulates the expression of genes involved in growth and development, such as those encoding for cell division, differentiation, and senescence. In animals, it has been shown to have anti-inflammatory, anti-cancer, and wound-healing properties, which are mediated by its ability to modulate the activity of various signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has several advantages as a tool for laboratory experiments. It is relatively stable, easy to synthesize, and readily available in commercial quantities. It can also be easily applied to plants and animals via foliar spray, root drench, or injection. However, it also has some limitations, such as its potential toxicity at high concentrations, its variable effects depending on the species and developmental stage of the organism, and its potential interference with other signaling molecules in the body.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate. One area of interest is the identification of its specific receptors and downstream signaling pathways in plants and animals. Another area is the development of more efficient methods for its synthesis and purification. Additionally, more studies are needed to elucidate its potential applications in medicine, such as its use as a drug delivery system or as a therapeutic agent for various diseases. Finally, more research is needed to explore its potential applications in biotechnology, such as its use as a tool for gene expression analysis or as a biopesticide for crop protection.
Synthesemethoden
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. The most common method involves the chemical synthesis of jasmonic acid, which is then converted into (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate using a simple esterification reaction.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid jasmonate has been extensively studied for its potential applications in various fields of research. In agriculture, it has been shown to enhance plant growth and development, induce plant defense mechanisms against pests and diseases, and improve the quality of crops. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and wound-healing properties. In biotechnology, it has been used as a tool for gene expression analysis and as a potential biopesticide.
Eigenschaften
IUPAC Name |
(E)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLQJNOTGYJCQZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=O)C)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)



![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)